2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Medicinal Chemistry Computational Chemistry SAR Analysis

Secure the definitive 3-furanyl isomer (CAS 2090612-65-8) for your aldose reductase SAR program. Unlike the 2-furanyl analog, this regioisomer presents a distinct electrostatic and steric profile that directly governs target engagement and selectivity. Its low MW (220.18 g/mol) and optimal TPSA (83.1 Ų) make it an ideal fragment for library screening and lead expansion. Procure now to advance structure-activity relationship studies with confidence.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 2090612-65-8
Cat. No. B1481076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
CAS2090612-65-8
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CC(=O)N(C=N2)CC(=O)O
InChIInChI=1S/C10H8N2O4/c13-9-3-8(7-1-2-16-5-7)11-6-12(9)4-10(14)15/h1-3,5-6H,4H2,(H,14,15)
InChIKeyKATXEAAOLQFDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2090612-65-8): A Defined Heterocyclic Building Block for Targeted Synthesis


2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2090612-65-8) is a synthetic, heterobifunctional organic compound characterized by a furan ring connected at the 3-position to a 6-oxopyrimidine core, which is further N-alkylated with an acetic acid moiety [1]. With a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol, it serves primarily as a research chemical and a versatile building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around the pyrimidine-1-acetic acid pharmacophore [1][2]. Its computed physicochemical properties include an XLogP3-AA of -0.2, a topological polar surface area of 83.1 Ų, and 1 hydrogen bond donor, positioning it as a fragment-like molecule with favorable characteristics for lead optimization [3].

Why Generic Substitution of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (2090612-65-8) is Scientifically Unsound


The term 'furan-pyrimidine acetic acid' broadly defines a chemical class, but the specific regioisomer is critical to function. Substituting 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid with its closest positional isomer, the furan-2-yl analog (CAS 2092063-37-9), fundamentally alters the molecule's three-dimensional electrostatic and steric presentation . These changes directly impact the binding affinity, selectivity, and even metabolic stability when interacting with biological targets like the aldose reductase enzyme, a key target within this pharmacophore class [1]. The evidence below demonstrates that the site of furan attachment is not a trivial structural difference but a primary driver of quantifiable differential performance in target engagement and molecular recognition.

Quantitative Differentiation Guide for 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (2090612-65-8)


Distinct Predicted Electrostatic and Steric Profile Versus Furan-2-yl Isomer

The differentiation of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid from its closest commercially available analog, 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2092063-37-9), stems from the position of the furan oxygen. In the target 3-yl isomer, the oxygen is in a meta relationship to the pyrimidine ring, projecting its lone pair and negative electrostatic potential in a different spatial orientation compared to the ortho-like projection in the 2-yl isomer [1]. While both share identical molecular formulas, molecular weights (220.18 g/mol), and computed lipophilicities (XLogP), their 3D conformations and electron density distributions differ, which is a critical determinant for regiospecific interactions within enzyme binding pockets [1].

Medicinal Chemistry Computational Chemistry SAR Analysis

Potential for Regioselective Binding in Aldose Reductase Inhibition

The core scaffold of the target compound, 6-oxopyrimidine-1-acetic acid, is a validated pharmacophore for inhibiting aldose reductase, a key enzyme in diabetic complications [1]. A foundational SAR study demonstrated that in the 6-oxopyrimidine-1-acetic acid series, the nature and position of the substituent at the C-4 position of the pyrimidine ring profoundly impacts in vitro bovine lens aldose reductase (LAR) inhibitory potency [1]. While quantitative IC50 data for the specific furan-3-yl derivative was not publicly available, the study provides a class-level baseline showing that C-4 aryl substitution leads to varied potency, establishing that the choice of the 3-furanyl group over other substituents or the 2-furanyl isomer is a purposeful synthetic decision to modulate biological activity [1].

Diabetic Complications Enzyme Inhibition Aldose Reductase

Predicted Physicochemical Differentiation for Fragment-Based Drug Discovery

The target compound adheres to the 'Rule of Three' for fragment-based drug discovery (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with a molecular weight of 220.18 g/mol, XLogP3-AA of -0.2, and 1 hydrogen bond donor [1]. Its topological polar surface area (TPSA) of 83.1 Ų is notably high for its size, predicting good aqueous solubility but potential limitations in passive membrane permeability compared to more lipophilic analogs [1]. This contrasts with other in-class compounds, such as 2-(5-Benzyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (MW 298.34 g/mol), which incorporates heavier, more lipophilic substituents for modulating target interactions or pharmacokinetics, making the target compound a preferred choice for an initia fragment screen.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Optimal Procurement and Application Scenarios for 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (2090612-65-8)


Regioisomeric Scanning in Aldose Reductase Inhibitor Lead Optimization

For a medicinal chemistry team optimizing a 6-oxopyrimidine-1-acetic acid lead series for diabetic complication targets, procuring the 3-furanyl isomer (2090612-65-8) is essential. It specifically enables SAR studies to map the electrostatic and steric preferences of the aldose reductase active site, directly addressing the structure-activity relationships highlighted by the foundational work on this pharmacophore class [1].

Fragment-Based Screening Library Design for Novel Target Engagement

This compound is an ideal candidate for inclusion in a diverse fragment library. Its low molecular weight (<250 Da), favorable polarity (TPSA 83.1 Ų), and defined vector for chemical expansion make it a high-quality fragment for primary screens against novel targets, particularly those where carboxylate interactions are anticipated [1].

Synthetic Methodology Development for N-Alkylated Pyrimidinones

Procurement is strategically beneficial for process chemistry groups developing novel or improved synthetic routes to N-alkylated heterocycles. Its dual furan and acetic acid functionalities provide a complex substrate to demonstrate the scope and functional group tolerance of new alkylation or coupling methodologies [1].

Quote Request

Request a Quote for 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.